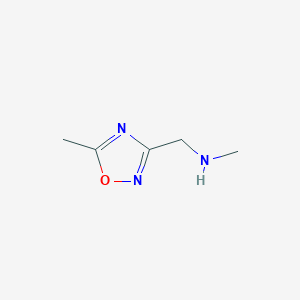
2-Cyclopropylpyrimidine-4-carbaldehyde
Descripción general
Descripción
2-Cyclopropylpyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C8H8N2O . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, it has been used in the one-pot synthesis of α-aminophosphonates via the Kabachnik–Fields reaction .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly in the context of the Kabachnik–Fields reaction . This reaction is a three-component condensation process that has been used to synthesize α-aminophosphonates .Aplicaciones Científicas De Investigación
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates have been synthesized through a simple and efficient method. This involves a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This process uses 0.5 mol% of phosphomolybdic acid (PMA) in dichloromethane at room temperature, resulting in good to excellent yields with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Synthesis of VEGFR-2 Inhibitors
A series of 4-aminopyrimidine-5-carbaldehyde oxime, related to 2-cyclopropylpyrimidine-4-carbaldehyde, was discovered to have potent VEGFR-2 inhibitory activity. The synthesis of these analogues and the study of their structure-activity relationship (SAR) have contributed significantly to understanding kinase profiling and in vivo efficacy studies (Shenlin Huang et al., 2011).
Asymmetric Organocatalysis
Camphor-derived thiourea organocatalysts were applied to the one-pot three-component Kabachnik–Fields reaction using 2-cyclopropylpyrimidin-4-carbaldehyde. This resulted in the enantioselective synthesis of α-aminophosphonates, showcasing the potential of 2-cyclopropylpyrimidin-4-carbaldehyde in asymmetric synthesis (P. S. Reddy, M. Reddy, & P. V. G. Reddy, 2016).
Synthesis of Pyrido[2,3-d]pyrimidines
4-Aminopyrimidine-5-carbaldehyde underwent condensation with aromatic ketone derivatives, leading to the synthesis of 7-substituted pyrido[2,3-d]pyrimidine derivatives. These compounds showed significant antimicrobial and antioxidant activity, indicating the potential of derivatives of this compound in creating bioactive compounds (M. Suresh et al., 2010).
Synthesis of Annulated Pyridopyrimidines
Structurally diverse annulated pyridopyrimidines were synthesized using a protocol involving 2-aminobenzothiazoles with thiophene-2-carbaldehyde and carbonyl compounds. This efficient and environmentally benign method highlights the versatility of pyrimidine-5-carbaldehyde derivatives in producing compounds with potential applications in various fields (A. Rajawat, Sarita Khandelwal, & Mahendra Kumar, 2014).
Propiedades
IUPAC Name |
2-cyclopropylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFPFJYLGEEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652329 | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948549-81-3 | |
| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using phosphomolybdic acid in the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde?
A1: Phosphomolybdic acid acts as an efficient catalyst in the Kabachnik–Fields reaction, enabling the one-pot synthesis of α-aminophosphonates from this compound, a phosphite, and an aromatic amine [, ]. This method offers a streamlined approach compared to traditional multi-step syntheses.
Q2: What are the potential applications of α-aminophosphonates synthesized using this compound?
A2: While the provided research focuses on the synthesis methodology, α-aminophosphonates are recognized for their diverse biological activities. They have shown potential as enzyme inhibitors, herbicides, and therapeutic agents for various conditions [, ]. The incorporation of the 2-cyclopropylpyrimidine moiety in the α-aminophosphonate structure could potentially introduce unique properties and influence its interaction with biological targets. Further research is needed to explore the specific applications of these synthesized compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)





![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)


